Cas no 80835-30-9 (1-4-(methylsulfanyl)phenylpiperazine)

1-4-(Methylsulfanyl)phenylpiperazine is a piperazine derivative featuring a methylsulfanylphenyl substituent, which contributes to its unique chemical and pharmacological properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a precursor or intermediate in the synthesis of bioactive molecules. The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Its structural framework allows for further functionalization, making it a versatile building block in drug discovery. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliability in experimental applications. Research applications may include investigations into serotonin receptor modulation or other CNS-targeted studies.
1-4-(methylsulfanyl)phenylpiperazine structure
80835-30-9 structure
Product Name:1-4-(methylsulfanyl)phenylpiperazine
CAS No:80835-30-9
MF:C11H16N2S
MW:208.323141098022
MDL:MFCD12164739
CID:3494715
PubChem ID:13034648
Update Time:2025-05-19

1-4-(methylsulfanyl)phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • PIPERAZINE, 1-[4-(METHYLTHIO)PHENYL]-
    • 1-4-(methylsulfanyl)phenylpiperazine
    • 1-[4-(Methylthio)phenyl]piperazine (ACI)
    • 1-[4-(Methylsulfanyl)phenyl]piperazine
    • 1-(4-(Methylthio)phenyl)piperazine
    • AKOS010082223
    • N16834
    • AS-61667
    • SCHEMBL4930219
    • 80835-30-9
    • 1-[4-(methylthio)phenyl]piperazine
    • XZVSQQZKZDSREW-UHFFFAOYSA-N
    • EN300-1850728
    • 1-(4-(methylthio)phenyl)piperazine hydrochloride
    • MFCD12164739
    • 1-(4-methylsulfanylphenyl)piperazine
    • CS-0094286
    • MDL: MFCD12164739
    • Inchi: 1S/C11H16N2S/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
    • InChI Key: XZVSQQZKZDSREW-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(N2CCNCC2)=CC=1

Computed Properties

  • Exact Mass: 208.10341969g/mol
  • Monoisotopic Mass: 208.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 40.6Ų

1-4-(methylsulfanyl)phenylpiperazine Pricemore >>

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1-4-(methylsulfanyl)phenylpiperazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2-Mercaptoethanol ,  Tripotassium phosphate Solvents: Dimethylacetamide ;  24 h, 75 °C
Reference
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol
Scattolin, Thomas ; et al, Organic Letters, 2022, 24(20), 3736-3740

Production Method 2

Reaction Conditions
1.1 Catalysts: Palladium
Reference
Synthesis of potent and selective serotonin 5-HT1B receptor ligands
Huang, Yiyun; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4786-4789

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium Solvents: Toluene
Reference
Synthesis of potent and selective dopamine D4 antagonists as candidate radioligands
Huang, Y.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(11), 1375-1377

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  16 h, 110 °C
Reference
Nickel-Catalyzed Cyanation of Aryl Thioethers
Delcaillau, Tristan; et al, Organic Letters, 2021, 23(18), 7018-7022

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: 1,4-Dioxane ;  12 h, 90 °C
2.1 Reagents: 2-Mercaptoethanol ,  Tripotassium phosphate Solvents: Dimethylacetamide ;  24 h, 75 °C
Reference
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol
Scattolin, Thomas ; et al, Organic Letters, 2022, 24(20), 3736-3740

1-4-(methylsulfanyl)phenylpiperazine Raw materials

1-4-(methylsulfanyl)phenylpiperazine Preparation Products

1-4-(methylsulfanyl)phenylpiperazine Suppliers

Amadis Chemical Company Limited
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(CAS:80835-30-9)1-4-(methylsulfanyl)phenylpiperazine
Order Number:A1230153
Stock Status:in Stock
Quantity:100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:55
Price ($):166/272
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Additional information on 1-4-(methylsulfanyl)phenylpiperazine

Introduction to 1-4-(methylsulfanyl)phenylpiperazine (CAS No. 80835-30-9)

1-4-(methylsulfanyl)phenylpiperazine, chemically designated as CAS No. 80835-30-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the piperazine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and two carbon atoms. The presence of a methylsulfanyl group at the para position of the phenyl ring enhances its pharmacological properties, making it a valuable intermediate in the development of various therapeutic agents.

The molecular structure of 1-4-(methylsulfanyl)phenylpiperazine consists of a phenyl ring substituted with a methylsulfanyl group at the fourth position, connected to a piperazine moiety through an amide linkage. This structural arrangement imparts unique electronic and steric properties, which are critical for its biological activity. The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile, facilitating its use in various synthetic protocols.

In recent years, 1-4-(methylsulfanyl)phenylpiperazine has garnered attention in the research community due to its potential applications in medicinal chemistry. The compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic relevance. For instance, derivatives of this compound have been explored as precursors for drugs targeting neurological disorders such as depression and schizophrenia. The methylsulfanyl group contributes to the compound's ability to interact with specific biological targets, enhancing its pharmacological efficacy.

One of the most compelling aspects of 1-4-(methylsulfanyl)phenylpiperazine is its role in the development of novel pharmacophores. Researchers have leveraged its structural framework to design molecules with improved binding affinity and selectivity. Recent studies have demonstrated that modifications at the phenyl ring and piperazine moiety can significantly alter the biological profile of the compound. For example, introduction of halogen atoms or other functional groups has been shown to enhance receptor binding interactions, making it a versatile scaffold for drug discovery.

The synthesis of 1-4-(methylsulfanyl)phenylpiperazine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and cyclization techniques. Advanced methodologies such as transition metal-catalyzed cross-coupling reactions have also been employed to improve yield and purity. These synthetic strategies highlight the compound's importance as a building block in pharmaceutical manufacturing.

From a biochemical perspective, 1-4-(methylsulfanyl)phenylpiperazine interacts with various enzymes and receptors in the body. Its structural features allow it to modulate neurotransmitter systems, which is particularly relevant for treating central nervous system disorders. Preclinical studies have shown promising results regarding its potential as an antipsychotic or antidepressant agent. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.

The pharmaceutical industry has recognized the significance of 1-4-(methylsulfanyl)phenylpiperazine due to its versatility and potential therapeutic applications. Companies specializing in fine chemicals and active pharmaceutical ingredients (APIs) have incorporated this compound into their product portfolios. Its use in custom synthesis projects underscores its importance as a research tool for academic and industrial scientists alike. As drug discovery efforts continue to evolve, 1-4-(methylsulfanyl)phenylpiperazine is expected to remain a cornerstone in medicinal chemistry innovation.

In conclusion, 1-4-(methylsulfanyl)phenylpiperazine (CAS No. 80835-30-9) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it an ideal candidate for designing novel therapeutic agents targeting neurological disorders. Ongoing studies continue to uncover new applications for this compound, reinforcing its role as a vital intermediate in drug discovery pipelines.

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Amadis Chemical Company Limited
(CAS:80835-30-9)1-4-(methylsulfanyl)phenylpiperazine
A1230153
Purity:99%/99%
Quantity:100mg/250mg
Price ($):166/272
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